N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide
Overview
Description
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, also known as BODIPY FL-Ahx-MP, is a fluorescent probe that is widely used in scientific research. This compound is a derivative of benzoxadiazole and piperazine, and it has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide FL-Ahx-MP works by binding to specific targets in cells, such as proteins or enzymes. When it binds to its target, it emits a fluorescent signal that can be detected by a fluorescent microscope or other imaging equipment. This allows researchers to track the movement of cells or the activity of enzymes in real-time.
Biochemical and Physiological Effects:
This compound FL-Ahx-MP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as caspase-3 and -7, which are involved in apoptosis. It has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. In addition, this compound FL-Ahx-MP has been shown to be highly selective for certain targets, which makes it a valuable tool for studying specific biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide FL-Ahx-MP is its high sensitivity and selectivity for specific targets. It is also relatively easy to use and can be detected using standard fluorescent microscopy equipment. However, there are some limitations to its use. For example, it may not be suitable for studying certain biological processes that require live-cell imaging or high-resolution imaging. In addition, it may not be suitable for use in certain animal models or in humans due to its potential toxicity.
Future Directions
There are many potential future directions for the use of N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide FL-Ahx-MP in scientific research. One area of interest is the development of new probes that are even more sensitive and selective for specific targets. Another area of interest is the use of this compound FL-Ahx-MP in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), to provide a more comprehensive understanding of biological processes. Finally, there is potential for the use of this compound FL-Ahx-MP in the development of new therapeutics for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Scientific Research Applications
N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide FL-Ahx-MP is a highly sensitive fluorescent probe that is widely used in scientific research. It has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and receptor binding. This compound FL-Ahx-MP has also been used to track the movement of cells in vivo and in vitro. In addition, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-26-15-5-2-4-14(12-15)24-10-8-23(9-11-24)13-18(25)20-16-6-3-7-17-19(16)22-27-21-17/h2-7,12H,8-11,13H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHJKTZNWYITRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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